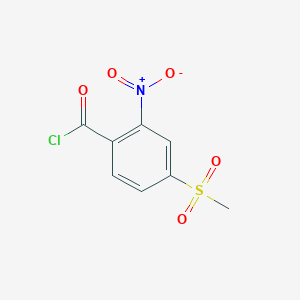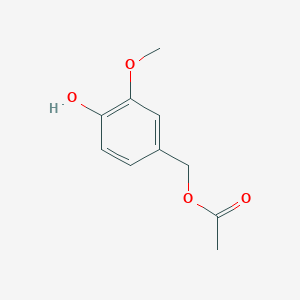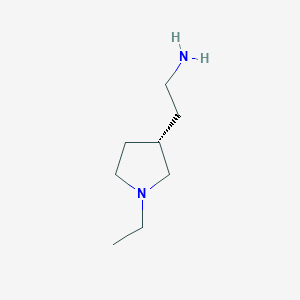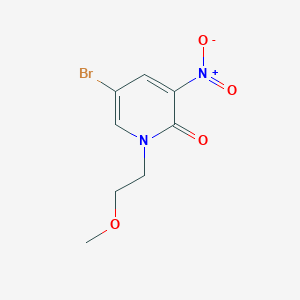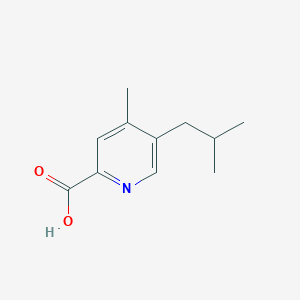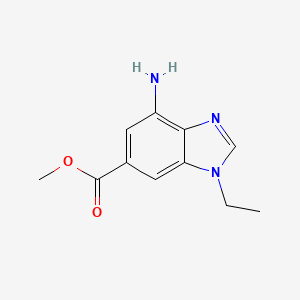
1H-Benzimidazole-6-carboxylicacid,4-amino-1-ethyl-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1-ethyl-1H-benzo[d]imidazole-6-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with an amino group at the 4-position, an ethyl group at the 1-position, and a carboxylate ester at the 6-position. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-6-carboxylicacid,4-amino-1-ethyl-,methylester(9CI) typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as nickel or palladium to facilitate the cyclization and substitution reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-amino-1-ethyl-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-amino-1-ethyl-1H-benzo[d]imidazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and for its role in modulating biological pathways.
Industry: Used in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-6-carboxylicacid,4-amino-1-ethyl-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
- Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
- 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Comparison: Methyl 4-amino-1-ethyl-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
methyl 7-amino-3-ethylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-3-14-6-13-10-8(12)4-7(5-9(10)14)11(15)16-2/h4-6H,3,12H2,1-2H3 |
Clave InChI |
IXWOBMGTWQNNMN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C(C=C(C=C21)C(=O)OC)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


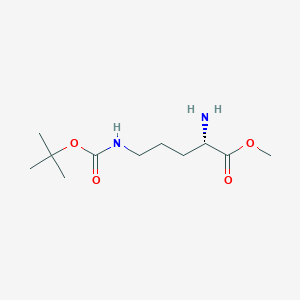
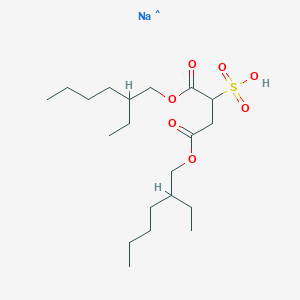
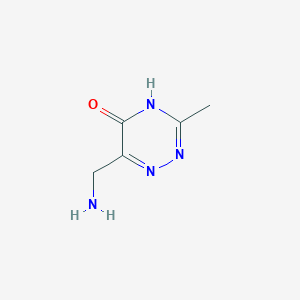
![6-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8732174.png)
